tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride
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Overview
Description
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H16F2N2O2. It is a derivative of bicyclic amines and is known for its unique structural features, including the presence of fluorine atoms and a bicyclic ring system. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure. One common synthetic route includes the following steps:
Formation of the bicyclic core: : This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of fluorine atoms: : Fluorination reactions are employed to introduce fluorine atoms at the desired positions on the bicyclic ring.
Esterification: : The carboxylic acid group is converted to its tert-butyl ester form using tert-butanol and an acid catalyst.
Formation of hydrochloride salt: : The final step involves the reaction with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to unique biological activities.
Comparison with Similar Compounds
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: is unique due to its fluorinated structure and bicyclic ring system. Similar compounds include:
Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride: : This compound lacks the fluorine atoms present in the target compound.
7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylic acid: : This is the acid form of the target compound without the tert-butyl ester group.
This compound .
Properties
CAS No. |
2680528-27-0 |
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Molecular Formula |
C10H17ClF2N2O2 |
Molecular Weight |
270.70 g/mol |
IUPAC Name |
tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H16F2N2O2.ClH/c1-9(2,3)16-8(15)14-5-4-13-6-7(14)10(6,11)12;/h6-7,13H,4-5H2,1-3H3;1H |
InChI Key |
BAPVRMKGUDUHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1C2(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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